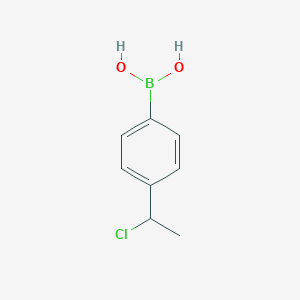

4-(1-Chloroethyl)phenylboronic acid

Description

Significance of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds, molecules containing a carbon-boron bond, are pivotal intermediates in organic synthesis. fiveable.me Their utility stems from a unique combination of stability, reactivity, and low toxicity compared to many other organometallic reagents. fiveable.me These compounds are instrumental in a wide array of chemical transformations, most notably in the formation of new carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules. fiveable.menumberanalytics.com The pioneering work in organoboron chemistry has been recognized with Nobel Prizes, highlighting its profound impact on the field. dergipark.org.tr

The versatility of organoboranes allows for their use in numerous reactions, including hydroboration and the celebrated Suzuki-Miyaura cross-coupling reaction. numberanalytics.comacs.org Their stability in the presence of air and water, tolerance of various functional groups, and the formation of non-toxic byproducts make them highly desirable in both academic and industrial research, particularly in the synthesis of pharmaceuticals and advanced materials. dergipark.org.tr

Overview of the Chemical Landscape of Arylboronic Acids

Arylboronic acids, a subclass of organoboron compounds with the general formula ArB(OH)₂, are widely utilized as synthetic precursors in organic synthesis, materials science, and pharmaceutical development. nih.gov Their popularity is due to their high reactivity, low toxicity, and the commercial availability of a vast array of derivatives. nih.gov

The chemistry of arylboronic acids is dominated by their participation in transition-metal-catalyzed cross-coupling reactions, where the boron-carbon bond is converted into a new carbon-carbon or carbon-heteroatom bond. nih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a prime example of their synthetic power. dergipark.org.tr Beyond cross-coupling, arylboronic acids can undergo various other transformations, making them versatile building blocks for constructing diverse molecular architectures. nih.gov Their ability to form reversible covalent bonds with diols has also led to their use in the development of stimuli-responsive materials and sensors. rsc.orgnih.gov

Specific Research Focus on 4-(1-Chloroethyl)phenylboronic Acid within Substituted Boronic Acid Chemistry

Within the broad family of substituted phenylboronic acids, this compound (C₈H₁₀BClO₂) is a compound of particular interest. Its structure incorporates a reactive chloroethyl group, which, in conjunction with the boronic acid functionality, offers unique opportunities for sequential and diverse chemical modifications. This dual reactivity makes it a valuable intermediate for synthesizing complex target molecules, particularly in the pharmaceutical and materials science sectors. Research on this compound often focuses on leveraging both the chloroethyl and boronic acid moieties to construct novel molecular scaffolds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2377587-47-6 sigmaaldrich.com |

| Molecular Formula | C₈H₁₀BClO₂ sigmaaldrich.com |

| Molecular Weight | 184.43 g/mol |

Properties

IUPAC Name |

[4-(1-chloroethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQJSRJJSVCVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Findings on 4 1 Chloroethyl Phenylboronic Acid

Synthesis and Chemical Properties

The synthesis of substituted phenylboronic acids like 4-(1-Chloroethyl)phenylboronic acid can be achieved through several established methods. A common approach involves the reaction of a corresponding aryl Grignard or aryllithium reagent with a trialkyl borate, followed by hydrolysis. chemicalbook.comwikipedia.org For aryl halides, palladium-catalyzed cross-coupling with diboronyl reagents is a prevalent method. chemicalbook.com The specific synthesis of this compound would likely involve the borylation of 1-chloro-4-(1-chloroethyl)benzene.

The chemical properties of this compound are dictated by its bifunctional nature. The boronic acid group is a mild Lewis acid and can participate in a variety of coupling reactions. chemicalbook.com The chloroethyl group, on the other hand, is a reactive electrophilic center, susceptible to nucleophilic substitution reactions. This allows for a two-pronged synthetic strategy where each functional group can be reacted independently.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis lies in its use as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. dergipark.org.trsemanticscholar.org In these reactions, the phenylboronic acid moiety serves as the source of the 4-(1-chloroethyl)phenyl group, which can be coupled with various aryl, heteroaryl, or vinyl halides and triflates to form new carbon-carbon bonds. nih.govresearchgate.net

The presence of the chloroethyl group adds another layer of synthetic utility. After the initial cross-coupling reaction, the chloroethyl group can be further functionalized. For instance, it can be converted to an azido (B1232118) group, an amino group, or other functionalities through nucleophilic substitution, providing a pathway to a diverse range of derivatives from a single precursor.

Role in the Development of Novel Compounds

The unique bifunctionality of this compound makes it a valuable tool in medicinal chemistry and drug discovery. nih.gov The ability to first perform a Suzuki-Miyaura coupling and then modify the chloroethyl group allows for the efficient generation of libraries of complex molecules for biological screening. This strategy is particularly useful in the synthesis of potential therapeutic agents where a specific aryl core is desired, with variations in the side chain to optimize activity and properties.

For example, the 4-(1-chloroethyl)phenyl core can be incorporated into a larger molecule via the boronic acid, and the chloroethyl group can then be used as a handle to attach various pharmacophores or solubilizing groups. This modular approach accelerates the drug discovery process by enabling the rapid synthesis of analogs for structure-activity relationship (SAR) studies.

Conclusion

4-(1-Chloroethyl)phenylboronic acid stands out as a versatile and valuable reagent in the toolkit of modern organic chemists. Its dual reactivity, combining the well-established synthetic utility of arylboronic acids with the potential for further functionalization through its chloroethyl group, provides a powerful platform for the construction of complex and novel molecular architectures. As research in organic synthesis and medicinal chemistry continues to advance, the strategic application of such bifunctional building blocks will undoubtedly play a crucial role in the development of new materials and therapeutic agents.

Advanced Synthetic Methodologies for this compound and Related Architectures

The synthesis of arylboronic acids and their derivatives is a cornerstone of modern organic chemistry, primarily due to their indispensable role in Suzuki-Miyaura cross-coupling reactions. beilstein-journals.orgchemicalbook.com These compounds serve as versatile building blocks for creating complex molecules, including pharmaceuticals and advanced materials. beilstein-journals.org The development of efficient and selective methods for introducing a boronic acid moiety onto an aromatic ring is therefore of significant interest. This article explores advanced synthetic strategies applicable to the preparation of this compound and related arylboronic acid structures, focusing on classical organometallic approaches and modern transition metal-catalyzed routes.

Synthetic Transformations and Derivatization Strategies Utilizing 4 1 Chloroethyl Phenylboronic Acid

Cross-Coupling Reactions with Diverse Coupling Partners

4-(1-Chloroethyl)phenylboronic acid serves as a versatile building block in cross-coupling reactions, enabling the formation of complex molecular architectures. Its dual reactivity, stemming from the boronic acid moiety and the chloroethyl group, allows for sequential and diverse functionalization.

Formation of Carbon-Carbon Bonds (e.g., C(sp2)-C(sp2), C(sp2)-C(sp3))

The boronic acid group of this compound readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forging carbon-carbon bonds, particularly between sp2-hybridized carbon atoms, leading to the synthesis of biaryl compounds. udel.edulibretexts.orgmissouri.edu The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmissouri.edu

While the primary application of the Suzuki-Miyaura coupling is the formation of C(sp2)-C(sp2) bonds, advancements in catalyst design have extended its utility to the formation of C(sp2)-C(sp3) bonds. nih.govmdpi.comresearchgate.net This allows for the coupling of arylboronic acids with alkyl halides. In the context of this compound, the boronic acid would act as the aryl partner for coupling with an alkyl halide. Conversely, the chloroethyl group could potentially act as the C(sp3) electrophile in a coupling with another organoboron reagent, although this specific transformation is less commonly documented for this particular substrate. The development of cobalt-catalyzed systems has also shown promise for C(sp2)–C(sp3) Suzuki-Miyaura coupling reactions. nih.govresearchgate.net

Table 1: Examples of C-C Bond Forming Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Aryl Halide (e.g., Aryl Bromide, Aryl Iodide) | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Biaryl with a 1-chloroethyl substituent |

| This compound | Alkyl Halide (e.g., Alkyl Bromide) | Pd or Co Catalyst, Ligand, Base | Aryl-Alkyl compound with a 1-chloroethyl substituent |

Formation of Carbon-Heteroatom Bonds (e.g., C-O, C-N, C-S, C-X)

The boronic acid functionality of this compound is also amenable to the formation of carbon-heteroatom bonds through various cross-coupling reactions.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) provides a valuable method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.orgnih.gov This copper-catalyzed reaction couples arylboronic acids with amines, amides, or alcohols. organic-chemistry.orgwikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, sometimes at room temperature and open to the air, compared to the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org The reaction proceeds through a proposed copper(III) intermediate that undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for constructing C-N bonds by coupling aryl halides with amines. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com While the primary reactants are aryl halides, the use of arylboronic acids in related nickel-catalyzed aminations has also been explored, where the boronic acid can act as an activator. nih.gov This reaction has broad substrate scope and is widely used in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.org

The formation of carbon-sulfur (C-S) bonds can be achieved through nickel-catalyzed cross-coupling reactions of arylboronic acids with sources of sulfur, such as elemental sulfur in the presence of phenolic esters. researchgate.net Additionally, photocatalytic methods have been developed for C-S bond formation using thiosulfonates as radical acceptors. nih.gov

Table 2: Examples of C-Heteroatom Bond Forming Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Chan-Lam Coupling | This compound | Amine/Amide | Cu(II) Catalyst, Base | Aryl Amine/Amide |

| Chan-Lam Coupling | This compound | Alcohol/Phenol | Cu(II) Catalyst, Base | Aryl Ether |

| Buchwald-Hartwig Amination (related) | This compound (as activator) | Aryl Iodide, Amine | Ni Catalyst | Aryl Amine |

| C-S Coupling | This compound | Sulfur Source (e.g., S8)/Phenolic Ester | NiFe2O4 Catalyst | Diaryl Sulfide |

Functionalization of the Chloroethyl Moiety

The chloroethyl group on the phenyl ring of this compound offers a secondary site for chemical modification, allowing for further diversification of the molecular structure after initial cross-coupling reactions or as a standalone transformation.

Nucleophilic Substitution Reactions

The chlorine atom of the 1-chloroethyl group is susceptible to nucleophilic substitution, where a nucleophile replaces the chlorine atom. This allows for the introduction of a wide variety of functional groups. For instance, reaction with nucleophiles such as amines, alcohols, or thiols would lead to the corresponding amino, ether, or thioether derivatives, respectively. The reactivity of this benzylic chloride is enhanced compared to a simple alkyl chloride due to the stabilization of the carbocation-like transition state by the adjacent phenyl ring.

Elimination Reactions

Treatment of this compound with a base can induce an elimination reaction, where a molecule of hydrogen chloride is removed to form a double bond. This process would convert the 1-chloroethyl group into a vinyl group, yielding 4-vinylphenylboronic acid. chemicalbook.com This product is a valuable monomer for the synthesis of polymers and can also participate in further cross-coupling reactions. chemicalbook.comsigmaaldrich.comnih.gov

Radical Reactions at the Chloroethyl Group

The chloroethyl group can also be a site for radical reactions. For example, it can serve as an initiator in atom transfer radical polymerization (ATRP). ethz.chresearchgate.netyoutube.com In ATRP, a transition metal complex reversibly abstracts the halogen atom, generating a radical that can then initiate the polymerization of vinyl monomers. ethz.chresearchgate.net This controlled radical polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. ethz.chyoutube.com

Transformations of the Phenyl Ring

The aromatic core of this compound offers opportunities for functionalization through classic and modern synthetic methods.

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. The regiochemical outcome of such reactions is dictated by the electronic properties of the two existing substituents: the boronic acid group [-B(OH)₂] and the 1-chloroethyl group [-CH(Cl)CH₃].

Directing Effects: The boronic acid group is a deactivating substituent and acts as a meta-director due to its electron-withdrawing nature. wiley-vch.de Conversely, the alkyl halide group is also deactivating but functions as an ortho, para-director. The interplay of these competing directing effects determines the position of substitution by an incoming electrophile.

In a typical EAS reaction, such as nitration using a mixture of nitric acid and sulfuric acid, the substitution pattern would be complex. chegg.com The electrophile (NO₂⁺) would be directed to positions ortho to the 1-chloroethyl group and meta to the boronic acid group. This leads to potential substitution at the C2 and C3 positions of the phenyl ring, with the precise ratio of isomers depending on the specific reaction conditions.

| Reaction Type | Reagents | Potential Product Position(s) |

| Nitration | HNO₃ / H₂SO₄ | Substitution at C2 and/or C3 |

| Halogenation | Br₂ / FeBr₃ | Substitution at C2 and/or C3 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally low yielding due to deactivation |

Modern synthetic chemistry has increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to building molecular complexity. unipv.itnih.gov These reactions often employ transition metal catalysts (e.g., palladium, rhodium, cobalt) to selectively activate and functionalize otherwise inert C-H bonds. rsc.orgrsc.org

While specific examples involving this compound are not extensively documented, the principles of C-H activation are applicable. organic-chemistry.org For instance, a directing group could be used to guide a metal catalyst to a specific C-H bond on the aromatic ring. In some contexts, the boronic acid group itself or a derivative can direct ortho-lithiation or metalation, enabling subsequent functionalization at the C3 position. These strategies open pathways to novel derivatives that are inaccessible through traditional electrophilic substitution. nih.gov

Boronic Acid Transesterification and Protection/Deprotection Strategies

The boronic acid group is highly versatile, but its reactivity often necessitates protection during synthetic sequences that involve harsh reagents.

Boronic acids readily and reversibly react with 1,2- and 1,3-diols to form stable cyclic boronate esters. wikipedia.orgnih.gov This reaction is a cornerstone of organoboron chemistry, serving as the most common method for protecting the boronic acid moiety. rsc.org The formation of five-membered dioxaborolanes or six-membered dioxaborinanes is typically fast and efficient, often driven by the removal of water. wiley-vch.de

This transesterification is an equilibrium process sensitive to factors like pH, solvent, and the structure of the diol. nih.gov The stability of the resulting boronate ester is influenced by ring strain and the electronic nature of the diol. rsc.org Pinacol (B44631) (2,3-dimethyl-2,3-butanediol) is a widely used diol that forms robust pinacol boronate esters, which are generally stable to chromatography and a range of reaction conditions.

| Diol | Resulting Ester Class | Ring Size |

| Ethylene Glycol | Dioxaborolane | 5-membered |

| Pinacol | Tetramethyl-dioxaborolane | 5-membered |

| (+/-)-Pinanediol | Dioxaborinane (chiral) | 6-membered |

| Catechol | Benzo-dioxaborole | 5-membered |

The regeneration of the free boronic acid from its ester is a critical deprotection step. The method of cleavage depends on the stability of the boronate ester.

Hydrolysis: For simple boronate esters, hydrolysis can be achieved by treatment with water, often under acidic or basic conditions, to shift the equilibrium back towards the boronic acid. rsc.org The pKa of the boronic acid is around 9, but this can be lowered in the boronate complex form, influencing the pH required for efficient hydrolysis. nih.gov

Transesterification: A common method involves transesterification with an excess of a different boronic acid, such as phenylboronic acid, particularly for highly stable esters like pinanediol esters. acs.org

Mild Oxidative Cleavage: Treatment with mild oxidizing agents can cleave the C-B bond to yield a phenol. Hydroxylamine has been used for this transformation at room temperature. wikipedia.org

Harsh Cleavage: For very robust esters, more forceful conditions may be necessary. Thionyl chloride and pyridine (B92270) have been reported for the cleavage of certain boronic esters back to the acid. wikipedia.org

Stereochemical Control in Reactions Involving this compound

The presence of a stereocenter at the benzylic carbon of the 1-chloroethyl group introduces the element of chirality. Controlling the stereochemistry at this center is crucial for applications in asymmetric synthesis.

A powerful strategy for exerting stereocontrol involves the use of chiral diols to form diastereomeric boronate esters. acs.org For example, reacting racemic this compound with a chiral auxiliary like (+)-pinanediol results in a mixture of two diastereomeric boronic esters. These diastereomers possess different physical properties and can potentially be separated by chromatography or crystallization.

Once separated, each diastereomer can undergo reactions at the chloroethyl group. The chiral pinanediol auxiliary can induce facial selectivity in subsequent transformations, allowing for the stereocontrolled synthesis of a single enantiomer of the desired product.

Furthermore, the principles of stereoselective synthesis of α-haloalkylboronic esters, pioneered by Matteson, are highly relevant. acs.org This methodology uses a chiral diol director to achieve highly stereoselective homologation of a boronic ester with (dichloromethyl)lithium, leading to the formation of an α-chloroalkylboronic ester with excellent diastereomeric excess (up to 1000:1). This approach could be adapted to provide enantiomerically enriched this compound derivatives, which are valuable precursors for chiral molecules. acs.org

Asymmetric Catalysis in Boronic Acid Reactions

While direct catalytic asymmetric reactions utilizing this compound as a substrate are not extensively documented, the broader field of asymmetric catalysis involving boronic acids provides a strong basis for predicting its potential reactivity. Chiral boronic esters are well-established intermediates in asymmetric synthesis, and their preparation via catalytic methods is a cornerstone of modern synthetic chemistry. nih.govacs.org

One plausible strategy to access enantiomerically enriched derivatives of this compound would be through the catalytic asymmetric hydroboration (CAHB) of a suitable precursor, such as 4-vinylphenylboronic acid or its esters. The use of a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, can facilitate the enantioselective addition of a boron-hydrogen bond across the double bond, followed by subsequent transformation to introduce the chloroethyl group. This approach would yield a chiral secondary boronic ester with high enantiomeric purity. nih.gov

Alternatively, the development of chiral boronic acids as catalysts themselves has gained significant traction. acs.orgthieme-connect.com A C2-symmetric chiral borinic acid, for instance, could potentially be synthesized and employed in reactions where this compound acts as a pro-chiral substrate, although this would represent a more complex and less direct approach.

The palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is another well-established method for creating stereogenic centers. beilstein-journals.org In a hypothetical scenario, a derivative of this compound could be coupled with an enone in the presence of a chiral palladium catalyst to generate a product with a new stereocenter. The inherent chirality of the starting material would likely influence the diastereoselectivity of such a reaction.

A summary of potential catalytic approaches is presented below:

| Catalytic Approach | Precursor/Substrate | Potential Product | Key Features |

| Catalytic Asymmetric Hydroboration | 4-Vinylphenylboronic acid ester | Enantioenriched (1-(4-(dihydroxyboryl)phenyl)ethyl)boronic acid derivative | Establishes the chiral center on the ethyl group with high enantioselectivity. nih.gov |

| Palladium-Catalyzed Asymmetric Conjugate Addition | This compound and an α,β-unsaturated ketone | β-[4-(1-Chloroethyl)phenyl] ketone | Creates a new stereocenter via C-C bond formation. beilstein-journals.org |

Diastereoselective Transformations

The inherent chirality of this compound makes it an interesting substrate for diastereoselective reactions. When reacting with other chiral molecules or with achiral reagents on a chiral substrate, the stereocenter in this compound can direct the formation of a new stereocenter, leading to one diastereomer in excess.

A prime example of such a transformation is the stereospecific coupling of chiral secondary boronic esters. acs.org If enantiomerically pure this compound pinacol ester were prepared, its reaction with a lithiated N-heteroaromatic, followed by activation, could proceed with high stereospecificity to yield a coupled product where the original stereochemistry is retained. acs.org This methodology has been successfully applied to a range of secondary and tertiary boronic esters. acs.org

Furthermore, the Matteson homologation of boronic esters provides a powerful tool for the stereocontrolled elongation of carbon chains. acs.org Starting with an enantioenriched boronic ester derived from this compound, a sequence of homologations using (dihalomethyl)lithium reagents followed by nucleophilic substitution can be envisioned to construct complex molecules with multiple contiguous stereocenters. The stereochemical outcome of these reactions is highly predictable, proceeding through a stereospecific 1,2-migration. acs.orgrsc.org

The following table outlines potential diastereoselective transformations:

| Reaction Type | Reactants | Potential Product | Stereochemical Control |

| Stereospecific Cross-Coupling | Enantioenriched 4-(1-chloroethyl)phenylboronic ester and a lithiated heterocycle | 4-(1-Chloroethyl)-1-(heteroaryl)benzene | Retention of configuration at the benzylic stereocenter. acs.org |

| Matteson Homologation | Enantioenriched 4-(1-chloroethyl)phenylboronic ester and (dichloromethyl)lithium | (1-Chloro-2-(4-(1-chloroethyl)phenyl)ethyl)boronic ester | Creation of a new stereocenter with predictable diastereoselectivity. acs.org |

Computational and Theoretical Studies on 4 1 Chloroethyl Phenylboronic Acid and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstones of these computational investigations.

Density Functional Theory (DFT) has become a prevalent method in quantum chemistry for its favorable balance between accuracy and computational cost. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. nih.gov This approach allows for the calculation of a molecule's electronic structure by modeling its electron density rather than its complex many-electron wavefunction. nih.govnih.gov

For 4-(1-Chloroethyl)phenylboronic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform geometry optimization. nih.govresearchgate.net This process determines the lowest energy arrangement of the atoms, providing a detailed three-dimensional structure. The output includes precise predictions of bond lengths, bond angles, and dihedral angles.

Conformational analysis, another critical application of DFT, explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds, such as the C-C bond connecting the ethyl group to the phenyl ring and the C-B bond. By calculating the relative energies of these different conformers, the most stable, lowest-energy conformation can be identified.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | ||

| C-Cl | ~1.79 Å | |

| C-B | ~1.56 Å | |

| B-O | ~1.37 Å | |

| O-H | ~0.97 Å | |

| C-C (Aromatic) | ~1.39 - 1.40 Å | |

| C-C (Ethyl) | ~1.53 Å | |

| Bond Angles | ||

| C-C-Cl (Ethyl) | ~110° | |

| C-B-O | ~120° | |

| O-B-O | ~120° | |

| Dihedral Angle | ||

| C(Aromatic)-C(Ethyl)-C-Cl | Varies with conformation |

Note: The values in this table are representative and based on typical results from DFT calculations for similar organic boronic acids. Actual values would be determined from a specific calculation.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. researchgate.netaps.org It approximates the many-electron wavefunction of a system as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions (orbitals). aps.org While historically significant and useful for providing a qualitative understanding, the HF method neglects electron correlation, which is the interaction between individual electrons. This omission can lead to less accurate predictions compared to methods like DFT, especially for systems with complex electronic structures. aps.org

In the context of this compound, HF calculations can be used to obtain an initial approximation of the molecular structure and electronic energy. researchgate.net However, for quantitative results, it is often used as a starting point for more advanced, post-Hartree-Fock methods that systematically include electron correlation. The computational cost of HF scales formally as O(K³), where K is the number of basis functions, making it efficient for initial studies. aps.org

Spectroscopic Property Predictions

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in the structural elucidation of compounds like this compound.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. researchgate.net Each molecule possesses a unique "fingerprint" of vibrational frequencies. researchgate.net DFT calculations are highly effective at predicting these vibrational frequencies and their corresponding intensities in both IR and Raman spectra. researchgate.netnih.gov

The process begins with the DFT-optimized molecular geometry. From this stable structure, harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net The resulting theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

For this compound, analysis of the calculated spectra allows for the assignment of specific vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| O-H | Stretching | ~3600 - 3400 | Strong, Broad / Weak |

| C-H (Aromatic) | Stretching | ~3100 - 3000 | Medium / Strong |

| C-H (Aliphatic) | Stretching | ~2980 - 2880 | Medium / Medium |

| C=O (from potential aldehyde impurity) | Stretching | ~1700 - 1680 | Very Strong / Medium |

| C=C (Aromatic) | Stretching | ~1610, 1580, 1500 | Medium-Strong / Strong |

| B-O | Asymmetric Stretching | ~1350 - 1310 | Very Strong / Weak |

| C-B | Stretching | ~1310 - 1250 | Strong / Medium |

| C-Cl | Stretching | ~750 - 650 | Strong / Strong |

Note: These are generalized predictions. The exact position and intensity of peaks can be influenced by intermolecular interactions and the specific conformation. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining molecular structure. Computational chemistry can predict NMR chemical shifts (δ) for NMR-active nuclei such as ¹H, ¹³C, and ¹¹B. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, are employed to calculate the magnetic shielding tensors for each nucleus in the molecule. nih.gov

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or BF₃·OEt₂ for ¹¹B. nih.gov These predictions are highly sensitive to the molecular geometry, making accurate geometry optimization a prerequisite. pdx.eduucl.ac.uk

For this compound, predicting the chemical shifts for all unique protons, carbons, and the boron atom can help in assigning complex experimental spectra. The ¹¹B NMR chemical shift is particularly informative, as it is sensitive to the coordination number and electronic environment of the boron atom, typically appearing in the range of 28-33 ppm for trigonal planar arylboronic acids. nsf.govsdsu.edu

Table 3: Theoretically Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Environment | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) | Predicted ¹¹B Shift (δ) |

| B | B(OH)₂ | - | - | ~30 |

| C1 | C-B | - | ~130 (ipso) | - |

| C2, C6 | CH (ortho to C-B) | ~7.8 - 8.0 | ~135 | - |

| C3, C5 | CH (meta to C-B) | ~7.4 - 7.6 | ~128 | - |

| C4 | C-CH(Cl)CH₃ | - | ~145 | - |

| C7 | CH(Cl)CH₃ | ~5.1 (quartet) | ~55 | - |

| C8 | CH(Cl)CH₃ | ~1.6 (doublet) | ~25 | - |

| O-H | B(OH)₂ | Broad, variable | - | - |

Note: Predicted shifts are illustrative and can vary based on the computational method, basis set, and solvent effects. pdx.edunsf.gov

Electronic Structure Analysis

Beyond structure and spectra, computational studies delve into the electronic makeup of a molecule, which dictates its reactivity and properties. Analyses like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide a detailed picture of electron distribution. researchgate.net

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, whereas a small gap implies higher reactivity.

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a representation of localized bonds and lone pairs, which aligns more closely with classical chemical intuition. researchgate.net This method provides information on charge distribution (e.g., Mulliken or NBO charges on each atom), bond strengths, and intramolecular interactions, such as hyperconjugation, which can be critical for understanding conformational preferences and reactivity patterns. For this compound, NBO analysis would reveal the polarity of the C-Cl and B-O bonds and the delocalization of electron density within the phenyl ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

In the case of substituted phenylboronic acids, the nature and position of the substituent on the phenyl ring significantly influence the energies of the frontier orbitals. For this compound, the chloroethyl group at the para position is expected to have a notable effect. Generally, electron-withdrawing groups tend to lower both the HOMO and LUMO energy levels, while electron-donating groups raise them.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Phenylboronic acid | -H | -6.50 | -1.20 | 5.30 |

| 4-Methylphenylboronic acid | -CH3 (EDG) | -6.35 | -1.15 | 5.20 |

| 4-Methoxyphenylboronic acid | -OCH3 (EDG) | -6.20 | -1.10 | 5.10 |

| 4-Chlorophenylboronic acid | -Cl (EWG) | -6.70 | -1.50 | 5.20 |

| 4-Nitrophenylboronic acid | -NO2 (EWG) | -7.10 | -2.50 | 4.60 |

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. The values are representative and may vary depending on the computational method and basis set used.

Based on these trends, the 4-(1-Chloroethyl) group, being moderately electron-withdrawing, would be expected to lower the HOMO and LUMO energies of phenylboronic acid. The HOMO-LUMO gap would likely be comparable to or slightly smaller than that of 4-chlorophenylboronic acid. This analysis suggests that this compound would be a moderately reactive species, capable of participating in various organic reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. The second-order perturbation theory analysis of the Fock matrix in the NBO basis provides stabilization energies (E(2)) associated with these interactions.

For boronic acids, NBO analysis reveals significant interactions involving the vacant p-orbital on the boron atom. In this compound, key interactions would include the delocalization of electron density from the oxygen lone pairs of the B(OH)2 group into the antibonding orbitals of the B-C and B-O bonds, as well as interactions between the phenyl ring π-system and the boronic acid moiety.

The table below presents hypothetical but representative E(2) values for key donor-acceptor interactions in a substituted phenylboronic acid, illustrating the types of electronic delocalization that contribute to its stability.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) | π(B-C) | 5.5 | Oxygen lone pair to B-C antibond |

| LP(O) | σ(B-O) | 3.2 | Oxygen lone pair to B-O antibond |

| π(C-C) | p(B) | 15.0 | Phenyl ring π-system to vacant Boron p-orbital |

| LP(Cl) | σ*(C-C) | 1.8 | Chlorine lone pair to C-C antibond in ethyl group |

LP denotes a lone pair, π denotes a pi bond, σ denotes a sigma antibonding orbital, and p(B) denotes the vacant p-orbital on the boron atom. The values are illustrative.*

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would reveal several key features. The oxygen atoms of the boronic acid group would be regions of high negative potential due to their lone pairs, making them susceptible to protonation or coordination with Lewis acids. The hydrogen atoms of the hydroxyl groups would exhibit positive potential. The phenyl ring would show a distribution of potential influenced by the chloroethyl substituent. The chlorine atom, being electronegative, would draw electron density, creating a region of negative potential around itself and a region of positive potential on the adjacent carbon atom.

The MEP provides a visual representation of how the electronic effects of the substituent are transmitted through the molecule, influencing its reactivity and intermolecular interactions. Computational studies have shown that there is a robust and linear correlation between the electrostatic potential and substituent parameters, indicating that MEP can be a predictive tool for substituent effects on chemical reactions. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the detailed mechanisms of chemical reactions, including those involving boronic acids. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and identify the rate-determining steps.

Transition State Characterization and Energy Barrier Calculations

A key aspect of mechanistic studies is the characterization of transition states and the calculation of the associated energy barriers (activation energies). For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, computational methods can be used to model the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step in the Suzuki-Miyaura reaction. Computational studies have investigated the mechanism of this step in detail, considering the role of the base and the nature of the boronic acid derivative. rsc.org The energy barrier for transmetalation is influenced by the electronic properties of the substituent on the phenylboronic acid.

The following table provides representative calculated activation energies for the transmetalation step in the Suzuki-Miyaura reaction for different substituted phenylboronic acids.

| Substituent on Phenylboronic Acid | Activation Energy (kcal/mol) |

|---|---|

| -H | 15.2 |

| -CH3 (EDG) | 15.8 |

| -OCH3 (EDG) | 16.1 |

| -Cl (EWG) | 14.5 |

| -NO2 (EWG) | 13.8 |

These values are illustrative and depend on the specific reaction conditions and computational methodology.

The trend suggests that electron-withdrawing groups on the phenylboronic acid can lower the activation energy for transmetalation, thus accelerating the reaction. Therefore, this compound would be expected to exhibit a slightly lower activation barrier compared to unsubstituted phenylboronic acid in Suzuki-Miyaura couplings.

Solvent Effects in Computational Studies

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

In the context of reactions involving boronic acids, such as the Suzuki-Miyaura coupling, the choice of solvent can influence the stability of intermediates and transition states. For instance, polar solvents can stabilize charged species that may be formed during the reaction. Computational studies have shown that the nature of the solvent can affect the energy profile of the catalytic cycle and even alter the rate-determining step.

Studies on Non-Linear Optical (NLO) Properties of Boronic Acid Derivatives

Molecules with large non-linear optical (NLO) responses are of great interest for applications in optoelectronics and photonics. The key molecular property responsible for second-order NLO effects is the first hyperpolarizability (β). Molecules with a large β value typically possess a significant degree of charge asymmetry, often achieved through the combination of strong electron-donating and electron-accepting groups connected by a π-conjugated system.

Phenylboronic acid derivatives are promising candidates for NLO materials. The boronic acid group can act as an electron-accepting moiety, while various electron-donating groups can be introduced onto the phenyl ring. The 1-chloroethyl group in this compound is not a strong electron-donating or -withdrawing group in the context of creating large NLO responses. However, by modifying the structure, for example, by introducing a strong donor group at the para position and moving the boronic acid to another position, significant NLO properties could be engineered.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The calculated first hyperpolarizability can provide a good indication of a molecule's potential as an NLO material.

The table below presents calculated first hyperpolarizability values for a series of substituted benzenes, illustrating the effect of donor and acceptor groups on NLO properties.

| Compound | Donor Group | Acceptor Group | First Hyperpolarizability (β) (10⁻³⁰ esu) |

|---|---|---|---|

| Benzene | - | - | 0 |

| Aniline | -NH2 | - | 1.0 |

| Nitrobenzene | - | -NO2 | 2.2 |

| p-Nitroaniline | -NH2 | -NO2 | 9.2 |

| 4-Aminophenylboronic acid | -NH2 | -B(OH)2 | 5.8 |

These values are representative and are highly dependent on the computational method and basis set.

The data clearly show that the combination of a strong donor and a strong acceptor group leads to a significantly enhanced first hyperpolarizability. While this compound itself is not expected to be a strong NLO material, the principles learned from these computational studies can guide the design of new boronic acid derivatives with tailored NLO properties.

Research Applications Beyond Conventional Synthesis

Role in Advanced Materials Science

The integration of boron-containing molecules into functional materials is a rapidly expanding area of research. The distinct electronic properties of boron lend themselves to the creation of materials with novel optical and electronic characteristics.

Organoboron compounds are increasingly recognized for their utility in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.netnumberanalytics.com The key to their function lies in the electron-deficient nature of the boron atom, which, when incorporated into a π-conjugated system, can act as an electron-accepting center. researchgate.netresearchgate.net This property facilitates charge transport and can be tailored to achieve desired electronic and photophysical properties. researchgate.netrsc.org

Three-coordinate organoboron compounds, featuring a vacant p-orbital on the boron atom, are effective π-acceptors in conjugated organic molecules. researchgate.netacs.org This characteristic leads to interesting linear and nonlinear optical properties, two-photon-excited fluorescence, and their use as emissive or electron-transport layers in OLEDs. researchgate.netacs.org Furthermore, four-coordinate organoboron compounds are noted for their intense luminescence and high carrier mobility, making them suitable for a range of optoelectronic applications. rsc.org The structure of 4-(1-Chloroethyl)phenylboronic acid, with its phenylboronic acid moiety, provides a foundational scaffold that can be chemically modified to create more complex organoboron structures for these advanced materials.

Boron-nitrogen (B-N) isosterism, where a B-N bond serves as a replacement for a carbon-carbon (C-C) bond, has significant implications for materials science. Boron nitride (BN) itself is a material with exceptional thermal and chemical stability. numberanalytics.com Porous BN materials, which are structurally analogous to activated carbon, are gaining attention for adsorption and chemical separation applications due to their unique chemistry, characterized by polar B-N bonds. frontiersin.orgresearchgate.net

The concept of B-N isosterism allows for the design of novel materials with tailored properties. For instance, the modification of cellulosic materials with boron-nitrogen compounds has been shown to increase the durability of the material without compromising its structural integrity. nih.gov This is achieved through the chemical interaction of the boron-nitrogen compounds with the hydroxyl groups of the cellulose. nih.gov In the context of this compound, the boronic acid group can be a precursor to forming B-N containing materials, potentially leading to the development of novel polymers and composites with enhanced thermal, mechanical, and electronic properties. The study of doping graphene nanoribbons with boron and nitrogen has shown that it significantly alters the electronic properties of the material, which could be instrumental in developing new GNR-based devices. nih.gov

Analytical Chemistry Methodologies

The unique reactivity of the boronic acid functional group makes it a valuable tool in analytical chemistry for enhancing the detection and separation of specific molecules.

In chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve the volatility, stability, and detectability of analytes. youtube.com Boronic acids can be used as derivatizing agents, particularly for compounds that are otherwise difficult to analyze. nih.govacs.orgnih.gov This process involves a chemical reaction that modifies the functional groups of the analyte, making it more amenable to chromatographic analysis. youtube.com

For example, a method using methylboronic acid for the derivatization of sugars in plant material has been shown to be effective for their determination by GC-MS. nih.gov The derivatization of non-nitrogen-containing aryl boronic acids has been demonstrated to increase sensitivity and allow for quantification at trace levels using LC/MS/MS. acs.org While specific applications of this compound as a derivatizing agent are not extensively documented, its phenylboronic acid moiety suggests its potential for similar applications, particularly for the analysis of diol-containing compounds.

Boronate affinity chromatography (BAC) is a powerful technique for the selective separation and enrichment of molecules containing cis-diol groups. xiamenbiotime.comresearchgate.net This method relies on the reversible covalent interaction between a boronic acid ligand, such as a phenylboronic acid derivative immobilized on a stationary phase, and the cis-diol of the target analyte. xiamenbiotime.com This interaction forms a cyclic boronate ester under alkaline conditions, effectively capturing the diol-containing compound. xiamenbiotime.comresearchgate.net

The captured analytes can then be released by changing the pH to an acidic condition, which dissociates the boronate ester complex. xiamenbiotime.com This pH-controlled binding and release mechanism allows for the highly selective isolation of a wide range of important biomolecules, including glycoproteins, ribonucleosides, saccharides, and catecholamines. xiamenbiotime.comresearchgate.net The broad-spectrum selectivity and reversible covalent binding make BAC a valuable tool in proteomics, metabolomics, and glycomics. xiamenbiotime.comresearchgate.net Given its structure, this compound could be functionalized onto a solid support to create a boronate affinity matrix for such separations.

Fundamental Chemical Sensor Development

The ability of phenylboronic acids to bind with diol-containing molecules has been extensively leveraged in the development of chemical sensors, particularly for glucose and other saccharides. rsc.orgacs.orgnih.gov This interaction can be designed to produce a detectable signal, such as a change in color or fluorescence. rsc.org

Principles of Boronic Acid-Based Chemosensors

Boronic acid-based chemosensors operate on the principle of molecular recognition, specifically the reversible interaction between the boronic acid group and compounds containing cis-1,2- or 1,3-diols. This interaction leads to the formation of five- or six-membered cyclic boronate esters. This binding event can be designed to trigger a measurable signal, such as a change in fluorescence or an electrochemical response.

The effectiveness of a boronic acid as a chemosensor is governed by several factors, including its binding affinity and selectivity for the target diol, the pH of the medium, and the efficiency of the signal transduction mechanism. The Lewis acidity of the boron atom plays a crucial role; electron-withdrawing groups on the phenyl ring can increase the acidity, leading to stronger binding at physiological pH.

In the context of this compound, the electronic properties of the 4-(1-chloroethyl) substituent would influence the pKa of the boronic acid. The chloroethyl group is generally considered to be weakly electron-withdrawing, which could potentially enhance its binding affinity to diols compared to unsubstituted phenylboronic acid.

Table 1: Comparison of Signal Transduction Mechanisms in Boronic Acid-Based Chemosensors

| Mechanism | Description | Potential Applicability to this compound |

| Photoinduced Electron Transfer (PET) | The boronic acid acts as an electron-withdrawing group that quenches the fluorescence of an adjacent fluorophore. Binding to a diol disrupts this process, restoring fluorescence. | A fluorescent tag could be incorporated into the molecule, and the 4-(1-chloroethyl) group could be used for further functionalization. |

| Förster Resonance Energy Transfer (FRET) | The binding of a diol to the boronic acid causes a conformational change that alters the distance between a FRET donor and acceptor pair, leading to a change in the FRET signal. | The molecule could be integrated into a larger system where diol binding induces a proximity change between two fluorophores. |

| Aggregation-Induced Emission (AIE) | Diol binding could induce the aggregation of sensor molecules, leading to an increase in fluorescence if the sensor possesses AIE properties. | This would depend on the design of the overall sensor molecule incorporating the this compound moiety. |

Molecular Recognition through Boronic Acid-Diol Interactions

The foundation of boronic acid-based molecular recognition lies in the specific and reversible covalent bond formation with diols. This interaction is highly dependent on the stereochemistry of the diol, with a general preference for cis-diols over trans-diols, allowing for selective recognition of saccharides and other biologically important polyols. The stability of the resulting boronate ester is influenced by the structure of both the boronic acid and the diol.

For this compound, the boronic acid group would be the primary site of interaction with diols. The 1-chloroethyl group at the para position could offer several advantages. Firstly, its steric bulk could influence the selectivity of diol binding. Secondly, the chlorine atom provides a reactive handle for further chemical modification, allowing for the covalent attachment of the boronic acid to other molecules or surfaces, a key step in the development of practical sensors or functional materials.

Investigation of Transport Phenomena at Biological Interfaces

The ability of boronic acids to reversibly bind with hydrophilic diols to form more lipophilic boronate esters has been harnessed to facilitate the transport of these diols across lipid membranes. This process mimics the function of natural membrane transport proteins and offers a valuable tool for studying transport phenomena and for potential drug delivery applications.

Facilitation of Ribonucleoside Transport through Lipid Bilayers

A significant application of this transport mechanism is the facilitated diffusion of ribonucleosides across lipid bilayers. Ribonucleosides, which contain a cis-diol in their ribose sugar moiety, can form a transient, lipophilic complex with a boronic acid carrier at the membrane interface. This complex can then diffuse across the nonpolar interior of the lipid bilayer. On the other side of the membrane, the complex dissociates, releasing the ribonucleoside.

The efficiency of a boronic acid as a transport agent is largely dependent on its lipophilicity. A more lipophilic boronic acid will partition more readily into the lipid membrane, leading to a higher rate of transport. Studies have shown that phenylboronic acids with lipophilic substituents are more effective carriers than those with polar groups.

In the case of this compound, the 1-chloroethyl group would increase its lipophilicity compared to unsubstituted phenylboronic acid. This suggests that it could be an effective carrier for ribonucleosides across lipid bilayers. The chloroethyl group's reactivity also presents the opportunity to tether the boronic acid to other molecules, potentially creating more complex and selective transport systems.

Table 2: Hypothetical Transport Efficacy of this compound for Adenosine

This table presents a hypothetical comparison based on the known structure-activity relationships of other boronic acid transporters. The transport efficacy is a qualitative measure based on the lipophilicity of the substituent.

| Boronic Acid | 4-Substituent | Expected Lipophilicity | Hypothetical Relative Transport Efficacy |

| Phenylboronic acid | -H | Low | Low |

| This compound | -CH(Cl)CH₃ | Moderate | Moderate |

| 4-tert-Butylphenylboronic acid | -C(CH₃)₃ | High | High |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | -CF₃ | Very High | Very High |

This hypothetical data suggests that this compound could be a moderately effective transport agent, offering a balance between lipophilicity and potential for further functionalization.

Future Research Directions and Emerging Paradigms in 4 1 Chloroethyl Phenylboronic Acid Chemistry

Development of Novel Catalytic Systems for Challenging Transformations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and 4-(1-Chloroethyl)phenylboronic acid is a frequent participant. libretexts.org However, the development of more sophisticated and robust catalytic systems is a continuous endeavor. Future research will likely focus on catalysts that can overcome current limitations, such as those that are highly active at room temperature, tolerant of a wider range of functional groups, and effective for notoriously difficult couplings involving sterically hindered substrates. organic-chemistry.org

A significant area of development is the move towards catalysts based on earth-abundant and less toxic metals. While palladium has been the dominant catalyst, recent advancements have shown the potential of metals like nickel and zinc for cross-coupling reactions. rsc.orgfrontiersin.org For instance, zinc-catalyzed Suzuki-Miyaura coupling reactions have been explored, offering a more cost-effective and environmentally friendly alternative. rsc.org Computational studies on these alternative systems are crucial for understanding their mechanisms and guiding the design of more efficient catalysts. rsc.org

Furthermore, the development of metal-free catalytic systems for transformations involving boronic acids is a burgeoning field. nih.gov For example, the first metal-free synthesis of primary aromatic amines from arylboronic acids has been reported, a transformation that was previously a significant challenge. nih.gov This opens up new avenues for the application of this compound in the synthesis of anilines without the need for transition metal catalysts. nih.gov

| Catalyst System | Transformation | Key Advantages |

| Palladium-based catalysts | Suzuki-Miyaura cross-coupling | High efficiency and broad substrate scope. acs.org |

| Nickel-based catalysts | Cross-coupling of boronic acids with alcohols and ketones | Cost-effective and enables α-functionalization of ketones. frontiersin.org |

| Zinc-catalyzed systems | Suzuki-Miyaura cross-coupling | Eco-friendly and cost-effective alternative to palladium. rsc.org |

| Metal-free systems | Primary amination of arylboronic acids | Avoids transition metal contamination and allows for the synthesis of previously inaccessible compounds. nih.gov |

Integration into Automated and High-Throughput Synthetic Platforms

The demand for rapid synthesis and screening of large compound libraries in drug discovery and materials science has propelled the development of automated and high-throughput synthetic platforms. The integration of this compound and its derivatives into these systems is a critical future direction. Automated synthesizers, capable of performing iterative cross-coupling reactions, can significantly accelerate the discovery of new functional molecules. chemrxiv.org

Recent advancements have led to the development of next-generation small molecule synthesizers that operate at a significantly faster pace than previous systems. chemrxiv.org These platforms often utilize stable boronate building blocks, which can be readily prepared from the corresponding boronic acids. chemrxiv.org The ability to perform rapid, automated, and iterative Suzuki-Miyaura couplings opens the door to the on-demand synthesis of complex small molecules. chemrxiv.orgrsc.org

The development of "plug-and-play" cassette-based systems for automated synthesis further simplifies the process, making complex organic synthesis accessible to a broader range of researchers. rsc.orgresearchgate.net These systems often employ pre-packaged reagents, which could include derivatives of this compound, to carry out multi-step sequences in a fully automated fashion. rsc.org

Exploration of New Reactivity Modes and Multi-Component Reactions

Beyond its traditional role in cross-coupling reactions, this compound possesses latent reactivity that is yet to be fully explored. The Lewis acidic nature of the boronic acid moiety can be harnessed for novel chemical transformations. nih.gov For instance, research has shown that borane (B79455) Lewis acids can activate dihydrogen through a radical-based, redox pathway, representing a new mode of reactivity. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. frontiersin.orgresearchgate.net The incorporation of organoboron compounds, including boronic acids, into MCRs is a rapidly growing area of research. researchgate.netrsc.org These reactions can lead to the synthesis of diverse and complex molecular architectures that would otherwise require lengthy multi-step syntheses. acs.org

The Petasis borono-Mannich reaction, a three-component reaction of a boronic acid, an amine, and a carbonyl compound, is a prime example of the power of MCRs involving boronic acids. nih.gov Future research will undoubtedly uncover new MCRs that utilize this compound as a key building block, expanding its synthetic utility far beyond simple cross-coupling. The development of catalytic asymmetric multicomponent reactions involving boronic esters is another exciting frontier, enabling the synthesis of highly valuable enantioenriched compounds. acs.org

Advanced Spectroscopic Characterization for Elucidating Complex Intermediates

A deeper understanding of reaction mechanisms is paramount for the rational design of new and improved synthetic methods. Advanced spectroscopic techniques are playing an increasingly important role in the elucidation of transient and complex reaction intermediates in reactions involving boronic acids.

In situ spectroscopic methods, such as Raman and NMR spectroscopy, allow for real-time monitoring of reactions as they occur. acs.orgaip.org For example, in situ Raman spectroscopy has been used to monitor microwave-promoted Suzuki coupling reactions, providing valuable insights into the reaction progress and the competition with deboronation. acs.org Surface-enhanced Raman spectroscopy (SERS) has also been employed to study the Suzuki-Miyaura reaction on the surface of nanoparticles, helping to distinguish between different proposed reaction mechanisms. aip.org

11B NMR spectroscopy is a particularly powerful tool for studying the behavior of boronic acids in solution. nih.gov It can be used to determine the pKa of boronic acids and to monitor their complexation with other molecules, such as diols. nih.gov Such studies are crucial for understanding the activation of boronic acids in catalytic cycles and for designing new boronic acid-based sensors and materials. nih.govnih.govnih.gov The characterization of free radical intermediates through techniques like electron paramagnetic resonance (EPR) spectroscopy is also vital for understanding unconventional reaction pathways. nih.govdtic.mil

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| In situ Raman Spectroscopy | Real-time reaction monitoring, detection of product formation and side reactions. acs.org | Optimization of Suzuki-Miyaura couplings and other reactions involving this boronic acid. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Mechanistic insights into heterogeneous catalytic reactions. aip.org | Understanding the role of catalysts and surfaces in transformations of this compound. |

| 11B NMR Spectroscopy | pKa determination, monitoring of complexation and boronate ester formation. nih.gov | Characterizing the acidity and binding properties, which are crucial for its reactivity. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical intermediates. nih.gov | Elucidating novel, non-traditional reaction mechanisms. |

Synergistic Approaches Combining Synthetic and Computational Research

The synergy between experimental synthetic chemistry and computational modeling is a powerful paradigm for accelerating discovery. rsc.org Density Functional Theory (DFT) calculations have become an indispensable tool for investigating the mechanisms of complex organic reactions, including the Suzuki-Miyaura cross-coupling. rsc.orgacs.orgresearchgate.net

Computational studies can provide detailed energetic profiles of reaction pathways, helping to identify rate-determining steps and the roles of various components in the reaction mixture, such as the base. acs.orgresearchgate.net This understanding can then be used to rationally design more efficient catalytic systems or to predict the outcome of new reactions. For instance, computational analyses have been instrumental in understanding the differences in enantioselectivity between Suzuki-Miyaura and Negishi cross-coupling reactions. nih.gov

This integrated approach allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results validate and refine computational models. rsc.org As computational methods become more accurate and accessible, their application in the study of reactions involving this compound will undoubtedly lead to significant breakthroughs. The combination of synthetic and computational approaches is also crucial for exploring the synergistic effects of boronic acids with other molecules, for example, as kinetic hydrate (B1144303) inhibitors. acs.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.